![molecular formula C13H10O3 B1625900 Phenyl 3-hydroxybenzoate CAS No. 24262-63-3](/img/structure/B1625900.png)
Phenyl 3-hydroxybenzoate
Overview
Description
Phenyl 3-hydroxybenzoate, also known as 3-Hydroxybenzoate de phényle, is a chemical compound with the molecular formula C13H10O3 . It has an average mass of 214.217 Da and a monoisotopic mass of 214.062988 Da . It is a benzoate ester obtained by the formal condensation of phenol with 3-hydroxybenzoic acid .
Molecular Structure Analysis
Phenyl 3-hydroxybenzoate has a simple structure with a molecular formula of C13H10O3 . The average mass is 214.217 Da and the monoisotopic mass is 214.062988 Da .
Scientific Research Applications
Synthesis and Structural Analysis
Phenyl 3-hydroxybenzoate, a derivative of hydroxybenzoic acid, finds applications in the synthesis and structural analysis of various compounds. For example, Kumar et al. (2019) synthesized 3-benzoyl-4-hydroxybenzoic acid and conducted thermal studies using thermogravimetric analysis (TGA), revealing insights into its thermal stability and crystal packing influenced by electrostatic energy (Kumar et al., 2019).
Bioactive Derivatives and Antioxidant Properties
Phenyl 3-hydroxybenzoate also serves as a precursor in the isolation of bioactive derivatives. Xu et al. (2017) isolated a new phenyl ether derivative from Aspergillus carneus, demonstrating its strong antioxidant activity (Xu et al., 2017).
Antibacterial and Antifungal Activities
Research has identified its derivatives with significant antibacterial and antifungal activities. For instance, Shao et al. (2007) isolated a new isoprenyl phenyl ether from a mangrove fungus, which exhibited antibacterial and antifungal properties (Shao et al., 2007).
Coordination Chemistry
Phenyl 3-hydroxybenzoate is instrumental in coordination chemistry research. Chen et al. (2016) synthesized lanthanide supramolecular frameworks based on 3- and 4-hydroxybenzoic acids, exploring their magnetic and luminescent properties (Chen et al., 2016).
Liquid Crystalline Properties
Its derivatives have been studied for their liquid crystalline properties. Murthy (2004) reported the synthesis of new compounds from 3-hydroxybenzoic acid, exhibiting unique phase transitions in liquid crystals (Murthy, 2004).
Anti-Inflammatory Applications
Puttaswamy et al. (2018) synthesized benzophenone appended oxadiazole derivatives from 3-benzoyl-4-hydroxybenzoic acid, showing significant anti-inflammatory activity and potential for future drug development (Puttaswamy et al., 2018).
Environmental Analysis
Phenyl 3-hydroxybenzoate finds use in environmental analysis as well. Ye et al. (2008) developed a method to measure environmental phenols, including hydroxybenzoic acid derivatives, in human milk, demonstrating the compound's relevance in environmental exposure assessment (Ye et al., 2008).
properties
IUPAC Name |
phenyl 3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVWUMGIUNURRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491964 | |
Record name | Phenyl 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-hydroxybenzoate | |
CAS RN |
24262-63-3 | |
Record name | Phenyl 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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